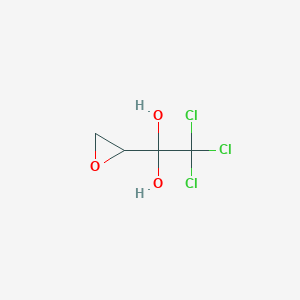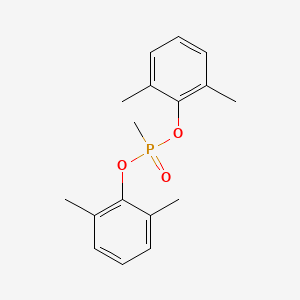
Phenol, 4-chloro-2-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-chloro-2-(3-methyl-2-butenyl)- is an organic compound with a complex structure that includes a phenol group substituted with a chlorine atom and a 3-methyl-2-butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-(3-methyl-2-butenyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 3-methyl-2-butenyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring, leading to the substitution of the chlorine atom with the 3-methyl-2-butenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Phenol, 4-chloro-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the 3-methyl-2-butenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
Phenol, 4-chloro-2-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Phenol, 4-chloro-2-(3-methyl-2-butenyl)- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The 3-methyl-2-butenyl group can interact with hydrophobic regions of biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar structure but with a methyl group instead of the 3-methyl-2-butenyl group.
Phenol, 4-chloro-2-methyl-: Another similar compound with a methyl group at a different position.
Uniqueness
Phenol, 4-chloro-2-(3-methyl-2-butenyl)- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
59516-92-6 |
|---|---|
分子式 |
C11H13ClO |
分子量 |
196.67 g/mol |
IUPAC名 |
4-chloro-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H13ClO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3 |
InChIキー |
KGQDTRIMYKOPND-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=CC(=C1)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





